2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-cyano-N’-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is an organic compound with the molecular formula C11H8F3N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a hydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2-cyano-N’-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N’-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-{[2-chlorobenzylidene]acetohydrazide}
- 2-cyano-N’-{[4-dimethylaminobenzylidene]acetohydrazide}
- 2-cyano-N’-{[4-(trifluoromethyl)benzyl]acetamide}
Uniqueness
Compared to similar compounds, 2-cyano-N’-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8F3N3O |
---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
2-cyano-N-[[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)7-16-17-10(18)5-6-15/h1-4,7H,5H2,(H,17,18) |
InChI Key |
SIBLVDWGFRRKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
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